[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
A intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic.
Brand Name:
Vulcanchem
CAS No.:
160651-89-8
VCID:
VC0019004
InChI:
InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Molecular Formula:
C₄₉H₅₅Cl₆NO₁₉
Molecular Weight:
1174.67
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.: 160651-89-8
Cat. No.: VC0019004
Molecular Formula: C₄₉H₅₅Cl₆NO₁₉
Molecular Weight: 1174.67
* For research use only. Not for human or veterinary use.
Specification
| Description | A intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic. |
|---|---|
| CAS No. | 160651-89-8 |
| Molecular Formula | C₄₉H₅₅Cl₆NO₁₉ |
| Molecular Weight | 1174.67 |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1 |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator